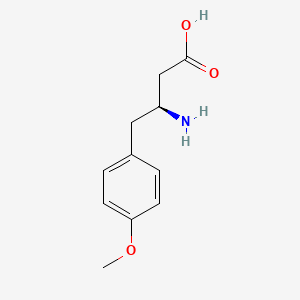

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Übersicht

Beschreibung

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H15NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis techniques. These methods often employ chiral ligands and metal catalysts to ensure high enantioselectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Peptide Synthesis

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid serves as a crucial building block in peptide synthesis. Its role as a protective group in solid-phase peptide synthesis allows for selective modification of amino acids without interfering with other functional groups. This property is essential for creating complex peptides that can lead to new therapeutic agents.

Drug Development

The unique structural characteristics of this compound make it valuable in designing bioactive peptides, which can be pivotal in developing pharmaceuticals targeting various diseases. For instance, its derivatives have shown potential in treating conditions like hypertension by inhibiting plasma renin activity .

Biotechnology

Biomaterials Production

In biotechnology, this compound is utilized in producing peptide-based biomaterials. It enhances the properties of hydrogels and scaffolds used in tissue engineering applications, contributing to advancements in regenerative medicine.

Analytical Chemistry

Chromatographic Techniques

The compound is employed in chromatographic methods for separating and analyzing complex mixtures. Its ability to improve the accuracy of analytical results makes it a valuable tool in research laboratories focusing on biochemical analyses.

Neuroscience Research

Neuropeptide Studies

Research involving this compound has provided insights into neuropeptides and their roles in neurological pathways. It aids in understanding potential treatments for neurodegenerative diseases by modulating neurotransmitter release, particularly gamma-aminobutyric acid (GABA), which is crucial for inhibiting neuronal excitability.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a building block for peptide synthesis and drug development |

| Biotechnology | Enhances properties of biomaterials for tissue engineering |

| Analytical Chemistry | Employed in chromatographic techniques for improved analysis accuracy |

| Neuroscience Research | Aids studies on neuropeptides and their implications for neurological disorders |

Table 2: Case Studies

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

- 4-(4-Methoxyphenyl)butyric acid

- N-(3-Amino-4-methylphenyl)benzamide

- 2-Methoxy-5-(phenylamino)methylphenol

Comparison: (S)-3-Amino-4-(4-methoxyphenyl)butanoic acid is unique due to its chiral nature and specific functional groups. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in asymmetric synthesis and receptor studies. Its methoxy and amino groups provide versatile sites for chemical modifications, enhancing its utility in various applications .

Biologische Aktivität

(S)-3-Amino-4-(4-methoxyphenyl)butanoic acid, also known as a derivative of phenylalanine, has garnered attention for its significant biological activities, particularly in the context of neurotransmission and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound primarily revolves around its influence on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). GABA is a crucial inhibitory neurotransmitter in the central nervous system (CNS), and modulation of its release can affect neuronal excitability. This compound may act as an agonist or antagonist at specific GABA receptors, thereby influencing various neurological processes including anxiety, epilepsy, and neuropathic pain management.

Biological Activity Overview

The compound has been studied for various biological activities:

- Neurotransmitter Modulation : It enhances GABAergic signaling, which is vital for maintaining neuronal balance and preventing excitotoxicity.

- Potential Therapeutic Uses : Research indicates its potential in treating conditions like epilepsy and neuropathic pain due to its ability to modulate neurotransmitter release.

- Cancer Research : Some studies suggest that amino acid transporters targeted by compounds like this one can be exploited in cancer therapy by inhibiting amino acid uptake in tumor cells .

Table 1: Summary of Biological Activities

Case Studies

- GABAergic Activity : A study demonstrated that this compound significantly increased GABA levels in vitro, leading to reduced excitability in neuronal cultures. This effect was observed to be dose-dependent, emphasizing the compound's potential as a therapeutic agent for epilepsy.

- Cancer Cell Growth Inhibition : In a recent investigation involving hepatoma and melanoma cell lines, the compound was shown to reduce cell viability significantly when combined with inhibitors targeting amino acid transporters. This suggests a dual role where it not only affects neurotransmission but also exhibits anticancer properties .

- Neuroprotective Effects : Additional research has indicated that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage, potentially making it beneficial for neurodegenerative conditions.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFFGGKZIKRIFE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722874 | |

| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878011-67-7 | |

| Record name | (3S)-3-Amino-4-(4-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.